molecular formula C17H17N3O3S2 B2774244 N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}-N-methylbenzenesulfonamide CAS No. 1710202-93-9

N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}-N-methylbenzenesulfonamide

Cat. No. B2774244
CAS RN: 1710202-93-9
M. Wt: 375.46
InChI Key: TYKOKOQIMDMYLW-UHFFFAOYSA-N
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Description

The compound contains a 3,5-dimethyl-1H-pyrazol-1-yl group , which is an organic compound with the formula (CH3C)2CHN2H. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents .


Molecular Structure Analysis

The 3,5-dimethyl-1H-pyrazol-1-yl group is unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Physical And Chemical Properties Analysis

3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents . Its molecular weight is 96.1304 .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, a tropical disease caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. The synthesized pyrazole derivatives, including compound 13, have demonstrated potent antileishmanial activity. Compound 13 exhibited superior antipromastigote activity (IC50 = 0.018), surpassing standard drugs like miltefosine and amphotericin B deoxycholate . Researchers attribute this efficacy to its specific binding pattern in the Lm-PTR1 enzyme pocket, making it a promising candidate for antileishmanial drug development.

Antimalarial Potential

Malaria, caused by Plasmodium parasites transmitted by mosquitoes, remains a global health concern. Compounds 14 and 15 from the same pyrazole series showed significant inhibition against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively. These findings highlight their potential as antimalarial agents .

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazole-1-carbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c1-12-11-13(2)20(18-12)17(21)16-15(9-10-24-16)19(3)25(22,23)14-7-5-4-6-8-14/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKOKOQIMDMYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}-N-methylbenzenesulfonamide

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